Product packaging for 9-NITRONONAN-1-OL(Cat. No.:CAS No. 81541-84-6)

9-NITRONONAN-1-OL

Cat. No.: B3057492
CAS No.: 81541-84-6
M. Wt: 189.25 g/mol
InChI Key: SLLKICYJHPXTNM-UHFFFAOYSA-N
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Description

Contextualization within Nitroalkane and Alcohol Chemistry

Nitroalkanes are a class of organic compounds distinguished by the presence of a nitro group (-NO2) attached to an alkyl group. The electron-withdrawing nature of the nitro group significantly influences the acidity of adjacent alpha-hydrogens, rendering them susceptible to deprotonation by bases to form resonance-stabilized nitronate anions. These nitronate anions are potent nucleophiles, readily participating in carbon-carbon bond-forming reactions, most notably the Henry reaction (also known as the nitroaldol reaction) wikipedia.orgnih.gov. The Henry reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to yield β-nitro alcohols wikipedia.org. The resulting β-nitro alcohols are themselves highly versatile intermediates, capable of undergoing further transformations such as dehydration to nitroalkenes, oxidation to α-nitro ketones, or reduction to valuable β-amino alcohols wikipedia.org.

Alcohols, on the other hand, are characterized by the presence of a hydroxyl (-OH) group. This functional group imparts polarity and hydrogen-bonding capabilities, and it can be readily transformed into a wide array of other functional groups through various reactions, including oxidation, esterification, etherification, and nucleophilic substitution (after activation, e.g., conversion to a halide or sulfonate ester) ktchemistry.com.

9-Nitrononan-1-ol, by incorporating both a primary alcohol and a terminal nitro group, bridges these two chemical realms. This dual functionality allows for selective reactions at either end of the molecule, or sequential transformations utilizing both groups, making it a strategic starting material or intermediate in sophisticated synthetic pathways.

Research Significance and Scope in Organic Synthesis

The significance of this compound in contemporary organic chemistry research lies primarily in its potential as a bifunctional synthon. The presence of the primary alcohol group allows for modifications such as oxidation to a nine-carbon aldehyde (9-nitro-nonanal) or carboxylic acid (9-nitro-nonanoic acid), or esterification and etherification to introduce various side chains. Concurrently, the terminal nitro group can be reduced to a primary amine, yielding 9-amino-nonan-1-ol, a valuable amino alcohol. This amino alcohol can then serve as a precursor for a variety of nitrogen-containing compounds, including diamines or heterocycles.

The synthesis of nitroalkanes themselves is an active area of research, with methods evolving to improve efficiency and sustainability. Historically, nitroalkanes were often prepared from alkyl halides via nucleophilic substitution with metal nitrites wiley-vch.de. More direct routes from alcohols have also been developed, typically involving a multi-step process of converting the alcohol to a better leaving group (like a tosylate or mesylate) followed by displacement with a nitrite (B80452) source, or more direct methods using specific reagent systems nih.govwiley-vch.demdma.ch. For instance, a direct conversion of alcohols to nitroalkanes has been reported using a mixture of sodium nitrite, acetic acid, and hydrochloric acid mdma.ch.

While specific research detailing extensive synthetic applications of this compound as a key intermediate might be nascent or highly specialized, its structural features suggest broad applicability. Compounds with similar bifunctional architectures are crucial in the synthesis of pharmaceuticals, agrochemicals, polymers, and natural products nih.gov. The ability to selectively functionalize either the alcohol or the nitro group, or to perform reactions that engage both functionalities, underscores its potential utility in constructing complex molecular frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO3 B3057492 9-NITRONONAN-1-OL CAS No. 81541-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-nitrononan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLKICYJHPXTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC[N+](=O)[O-])CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621381
Record name 9-Nitrononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81541-84-6
Record name 9-Nitrononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Key Properties and Synthesis of 9 Nitrononan 1 Ol

Strategies for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

The introduction of a nitro group and a hydroxyl group onto an alkyl chain can be achieved through several strategic bond-forming reactions. These methods are foundational in constructing the key structural motifs of nitroalcohols.

Asymmetric Nitroaldol (Henry) Reactions for β-Nitroalcohol Synthesis

The Henry, or nitroaldol, reaction is a powerful and widely utilized method for carbon-carbon bond formation, involving the addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgnumberanalytics.com This reaction directly yields β-nitroalcohols. wikipedia.orgnumberanalytics.com For the synthesis of a compound like this compound, which is a ω-nitroalcohol, a direct Henry reaction approach is not feasible. However, the asymmetric Henry reaction is a cornerstone for the synthesis of related chiral β-nitroalcohols, which are crucial precursors for various biologically active molecules, including 1,2-amino alcohols. researchgate.netnih.govmdpi.com

The development of asymmetric catalytic systems has enabled the synthesis of β-nitroalcohols with high enantiomeric and diastereomeric purity. wikipedia.orgrhhz.net Chiral metal complexes and organocatalysts are commonly employed to control the stereochemical outcome. numberanalytics.com Copper and zinc complexes, in particular, have been extensively studied. For instance, copper(I) complexes with chiral bis(sulfonamide)-diamine ligands have been shown to be effective for the Henry reaction between aldehydes and nitroalkanes, including substituted ones. rhhz.net

The reaction between a long-chain aldehyde, such as heptanal, and nitroethane would yield 3-nitrononan-2-ol, a structural isomer of a derivative of this compound. The stereoselectivity of such reactions is highly dependent on the catalyst system and reaction conditions.

Table 1: Catalytic Asymmetric Henry Reaction of Aliphatic Aldehydes with Nitromethane (B149229)

AldehydeCatalyst SystemLigandYield (%)ee (%)Reference
ValeraldehydeCu(OAc)₂·H₂OC₁-Symmetric Aminopinane9257 mdpi.com
HexanalCu(OAc)₂·H₂OC₁-Symmetric Aminopinane9762 mdpi.com
IsovaleraldehydeCu(OAc)₂·H₂OC₁-Symmetric Aminopinane9663 mdpi.com
2,2-DimethylpropanalCu(OAc)₂·H₂OC₁-Symmetric Aminopinane9467 mdpi.com
Various Aliphatic(R)-161/CuClBisisoquinoline75-9990-94 ntu.edu.sg

This table presents a selection of research findings and is for illustrative purposes.

Regioselective Ring-Opening Reactions in Nitroalkanol Formation

The regioselective opening of cyclic ethers, such as epoxides or larger rings, by a nitro-containing nucleophile represents a viable pathway to nitroalkanols. The success of this strategy hinges on the ability to control the position of nucleophilic attack. For the synthesis of this compound, this could theoretically involve the ring-opening of an appropriate nine-membered cyclic ether or, more practically, the opening of a terminal epoxide with a C7-nitroalkane anion.

A more direct, though challenging, approach would be the ring-opening of oxacyclodecane with a nitrite source. The regioselectivity of such reactions is influenced by steric and electronic factors, as well as the nature of the catalyst. google.comnih.gov For unsymmetrical epoxides, nucleophilic attack generally occurs at the less substituted carbon under basic or neutral conditions (SN2 mechanism), leading to inversion of configuration. rsc.org

For instance, the reaction of 1,2-epoxynonane with the nitronate anion of a C1 fragment would not yield this compound. A more relevant conceptual approach would be the reaction of a suitable C9 epoxide with a nitrite source. The use of lanthanide salts, such as LaCl₃·7H₂O, has been shown to promote the regioselective ring-opening of epoxides with sodium nitrite to afford 2-nitroalcohols in good yields. uni-heidelberg.de Biocatalytic methods using halohydrin dehalogenases have also emerged for the enantioselective ring-opening of epoxides with nitrite, yielding chiral β-nitroalcohols. rsc.org

Nucleophilic Substitution Approaches in Nitroalcohol Synthesis

The synthesis of this compound can be envisioned through a nucleophilic substitution reaction where a suitable leaving group at the C9 position of a nonane (B91170) derivative is displaced by a nitro group. A key challenge is the presence of the terminal hydroxyl group, which may require protection to prevent side reactions.

A plausible synthetic route would start from 9-bromononan-1-ol. The hydroxyl group could be protected, for example, as a silyl (B83357) ether. The subsequent nucleophilic substitution of the bromide with a nitrite salt, such as sodium nitrite (a variation of the Kornblum reaction), would introduce the nitro group. nih.gov Deprotection of the hydroxyl group would then yield this compound. The choice of solvent is crucial in this reaction, with polar aprotic solvents like DMF or DMSO favoring the formation of the nitroalkane over the isomeric alkyl nitrite. nih.gov

The synthesis of 9-bromononan-1-ol itself is readily achievable from commercially available starting materials. google.comcicbiomagune.es For example, it can be prepared from 1,9-nonanediol. nih.govwikipedia.org The nucleophilic substitution of 9-bromononan-1-ol with an amine has been reported, demonstrating the feasibility of substitution at the C9 position of this substrate. uni-heidelberg.de

Nitration of Alkyl Chains with Terminal Hydroxyl Functionality

The direct nitration of an unactivated C-H bond in an alkyl chain is a notoriously difficult transformation, often lacking selectivity and requiring harsh conditions. frontiersin.orgresearchgate.net Vapor-phase nitration of alkanes with nitric acid at high temperatures typically results in a mixture of products due to the radical mechanism involved. researchgate.net

A more controlled approach would be the selective nitration of a terminal position. For the synthesis of this compound, this would ideally involve the nitration of nonan-1-ol (B41252) at the C9 position. However, achieving such regioselectivity is a significant synthetic hurdle.

An alternative strategy involves the functionalization of a precursor like 1,9-nonanediol. nih.govwikipedia.org One of the hydroxyl groups would need to be selectively activated or converted into a leaving group, followed by nucleophilic substitution with a nitrite source as described in section 2.1.3. Direct nitration of alcohols with nitric acid typically leads to the formation of nitrate (B79036) esters, not nitroalkanes. wikipedia.org

Recent advances have shown that N-hydroxyphthalimide (NHPI) can catalyze the nitration of alkanes with nitric acid under milder conditions. sctunisie.org However, the regioselectivity on long-chain functionalized alkanes remains an area of active research.

Stereochemical Control in Nitroalcohol Synthesis

When the nitro and hydroxyl groups are on adjacent carbons (β-nitroalcohols), the potential for stereoisomerism arises. Controlling the relative and absolute stereochemistry is a key objective in modern organic synthesis.

Enantioselective and Diastereoselective Protocols

Asymmetric Henry reactions are the most direct way to achieve stereocontrol in the synthesis of β-nitroalcohols. numberanalytics.com The choice of chiral ligand and metal catalyst is paramount in determining the enantioselectivity (ee) and diastereoselectivity (dr) of the reaction. rhhz.net

For the reaction of an aldehyde with a nitroalkane other than nitromethane (e.g., nitroethane), two new stereocenters are formed, leading to syn and anti diastereomers. Many catalytic systems have been developed to selectively produce one diastereomer with high enantiomeric excess. rhhz.netresearchgate.net For example, C1-symmetrical diamine-copper complexes have been used to achieve syn-selectivity in the reaction of prochiral nitro compounds with aliphatic aldehydes. rhhz.net

Table 2: Diastereoselective and Enantioselective Henry Reactions

AldehydeNitroalkaneCatalyst SystemLiganddr (syn:anti)ee (syn) (%)Reference
3-PhenylpropionaldehydeNitroethaneCu(I) ComplexC1-Symmetrical Diamine5.7:199 rhhz.net
Benzaldehyde (B42025)Nitroethane(R,R,R)-L1-CuClChiral Sulfonyldiamine>99:198 researchgate.net
4-NitrobenzaldehydeNitroethaneCu(OAc)₂·H₂OChiral Diimine21:7980 (anti) researchgate.net
Various AldehydesNitroethaneN,N'-Dioxide/Cu(I)Chiral N,N'-Dioxideup to 1:16.7up to 97 (anti) researchgate.net

This table presents a selection of research findings and is for illustrative purposes. The diastereomeric ratio (dr) indicates the ratio of syn to anti products. The enantiomeric excess (ee) is for the major diastereomer.

The development of these stereoselective protocols has significantly enhanced the utility of the Henry reaction, providing access to a wide array of chiral building blocks for the synthesis of complex natural products and pharmaceuticals. mdpi.comrsc.org

Chiral Catalyst Systems for Asymmetric Transformations

The asymmetric Henry (nitroaldol) reaction is a cornerstone for the synthesis of enantiomerically enriched β-nitroalcohols. numberanalytics.com The development of sophisticated chiral catalyst systems has enabled precise control over stereochemistry, which is critical for pharmaceutical and materials science applications. uwindsor.ca These catalysts can be broadly categorized into metal-based complexes, organocatalysts, and biocatalysts.

Metal-Based Catalysts: Chiral metal complexes are widely employed to catalyze the asymmetric Henry reaction with high efficiency. rsc.org Copper(II) complexes with chiral ligands, such as bis(oxazoline) and diamine derivatives, have proven particularly effective. organic-chemistry.orgmdpi.com For instance, a catalyst system comprising a copper(I) complex and a chiral tetrahydrosalen ligand has been shown to produce β-nitroalcohols in high yields and with excellent enantiomeric excess (ee), often exceeding 90%. organic-chemistry.org Similarly, heterobimetallic catalysts, such as those containing lanthanum and lithium, can mediate reactions with high diastereo- and enantioselectivity. uwindsor.caresearchgate.net The choice of metal, ligand, and reaction conditions allows for fine-tuning to achieve the desired stereoisomer. researchgate.net For example, a notable system uses a complex of Cu(OAc)₂ with a chiral amino alcohol ligand immobilized on magnetic nanoparticles, which facilitates catalyst recovery while achieving high enantioselectivity. nih.gov

Organocatalysts: In recent years, metal-free organocatalysis has emerged as a powerful alternative for asymmetric synthesis. rsc.org Chiral bifunctional organocatalysts, such as guanidine-thiourea derivatives, can effectively promote the diastereoselective Henry reaction, yielding products with high enantioselectivity. rsc.org The use of phase-transfer catalysts and proline-based catalysts has also been explored. researchgate.net These small organic molecules offer advantages in terms of lower toxicity and easier handling compared to some metal catalysts.

Biocatalysts: Biocatalysis represents a green and highly selective approach to chiral nitroalcohol synthesis. researchgate.net Enzymes such as hydroxynitrile lyases (HNLs), lipases, and D-aminoacylase can catalyze the Henry reaction with remarkable stereoselectivity under mild conditions. researchgate.netbohrium.com Two main biocatalytic strategies are employed: the direct enzyme-catalyzed C-C bond formation and the kinetic resolution of a racemic mixture of nitroalcohols. rsc.orgalmacgroup.com For example, an acyl-peptide releasing enzyme from Sulfolobus tokodaii (ST0779) has been identified as a promising biocatalyst for the Henry reaction, demonstrating superior catalytic efficiency and high enantioselectivity (90-99% ee) across a range of substrates. rsc.org Lipase-catalyzed kinetic resolution is another effective method, though it is inherently limited to a maximum theoretical yield of 50%. bohrium.com

Table 1: Comparison of Chiral Catalyst Systems for Asymmetric Henry Reactions
Catalyst SystemLigand/Enzyme TypeSubstrate ExampleYield (%)Enantiomeric Excess (ee %)Reference
Copper(I) ComplexChiral TetrahydrosalenAromatic/Aliphatic AldehydesHigh>90 organic-chemistry.org
La-Li-BINOL (LLB) ComplexBinaphthoxideVarious AldehydesHigh>90 researchgate.net
Guanidine-ThioureaBifunctional OrganocatalystAliphatic AldehydesModerate to GoodHigh rsc.org
Enzyme ST0779Acyl-peptide releasing enzyme4-Nitrobenzaldehyde9294 rsc.org
ADH270 / ADH440Alcohol Dehydrogenaseα-Nitroketones-up to 96 mdpi.com

Modern Synthetic Techniques and Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. rsc.org For the synthesis of nitroalcohols, this involves the adoption of technologies like continuous flow synthesis and the implementation of environmentally benign reaction conditions.

Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability. researcher.lifebath.ac.uk The synthesis of nitroalcohols via the Henry reaction has been successfully adapted to flow systems, often leading to improved yields and reduced reaction times. x-mol.netoup.com

These systems typically utilize a packed-bed or microreactor containing a heterogeneous or immobilized catalyst. oup.com For example, a robust continuous flow method using a tertiary amine-functionalized basic anion exchange resin as a heterogeneous organocatalyst has been developed for the synthesis of β-nitroalcohols. oup.comoup.com This system demonstrated stable performance for over 72 hours without degradation of the catalyst's activity. oup.comoup.com

A powerful strategy involves combining different catalytic methods in a continuous-flow setup. A chemoenzymatic system was developed that integrates a metal-catalyzed non-enantioselective Henry reaction with an enzymatic kinetic resolution step. x-mol.net This integrated flow process resulted in a 26-fold improvement in space-time yield (STY) compared to the equivalent batch system, delivering enantiopure chiral β-nitroalcohols. x-mol.net However, the transition from batch to flow is not always straightforward; in one study involving a hydroxynitrile lyase, the batch system provided a higher STY than the flow setup, highlighting that process optimization is highly system-dependent. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Nitroalcohols
SystemCatalystMetricValue (Batch)Value (Flow)Reference
Chemoenzymatic SynthesisCo(II)@DON & BCL@DONSpace-Time Yield (STY)-26-fold improvement x-mol.net
Biocatalytic SynthesisGtHNL-3V on Celite R-633STY (g L⁻¹ h⁻¹ mgenzyme⁻¹)0.100.02 researchgate.net
Organocatalytic SynthesisBasic Anion Exchange ResinOperational Stability->72 hours oup.com

The principles of green chemistry are increasingly guiding the development of synthetic protocols for nitroalkanols, focusing on waste reduction, use of safer solvents, and energy efficiency. numberanalytics.comtandfonline.com

Alternative Solvents and Solvent-Free Conditions: A major focus has been to replace volatile and hazardous organic solvents. Water has been explored as an environmentally friendly medium for the Henry reaction. tandfonline.comnih.gov While reactions in water can be slower than in solvents like DMSO due to solvation effects, the use of appropriate catalysts can lead to efficient transformations. nih.gov Imidazole, for instance, has been used as an effective catalyst for the Henry reaction in aqueous media and under solvent-free "grindstone" conditions, yielding products in good yields without significant side products. tandfonline.comtandfonline.comtandfonline.com The use of aqueous extracts from natural feedstocks has also been reported as a green reaction medium. niscpr.res.in

Reusable Catalysts: The development of recyclable catalysts is a key aspect of sustainable chemistry. Solid base catalysts, such as modified hydrotalcites and potassium-exchanged layered zirconium phosphate, have been used for the selective synthesis of β-nitroalkanols and can be recovered and reused. scirp.org Immobilizing homogeneous catalysts onto solid supports, such as the copper catalyst on magnetic nanoparticles mentioned earlier, is another effective strategy for recyclability. nih.gov

Table 3: Environmentally Benign Approaches to the Henry Reaction
ApproachCatalyst/MediumKey FeatureYieldReference
Aqueous MediumImidazoleRecyclable catalyst, avoids organic solventsGood to Moderate tandfonline.com
Solvent-Free GrindingImidazoleHigh energy efficiency, no solvent wasteGood to Moderate tandfonline.com
Heterogeneous CatalysisMg-Al HydrotalciteReusable solid base catalyst- scirp.org
Natural Feedstock SolventWELAN (Aqueous Extract)Use of abundant, natural, and safe mediumup to 80% niscpr.res.in

Chemical Reactivity and Transformational Pathways of 9 Nitrononan 1 Ol

Transformations Involving the Nitro Functional Group

The nitro group in 9-nitrononan-1-ol is a versatile functional group that can undergo several important transformations, leading to the synthesis of various valuable compounds.

Reduction of the Nitro Group to Amino Alcohols (e.g., 9-Aminononan-1-ol)

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction converts this compound into 9-aminononan-1-ol, a useful bifunctional molecule with applications in the synthesis of polymers, surfactants, and corrosion inhibitors.

The chemical reduction of nitro compounds to amines is a well-established process with various effective methods. google.com Catalytic hydrogenation is a preferred method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) under a hydrogen atmosphere. google.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

Reagent/Catalyst Conditions Product General Yield
H2, Raney NiEthanol (B145695), room temp. to 50 °C9-Aminononan-1-olHigh
H2, Pd/CMethanol or Ethanol, room temp.9-Aminononan-1-olHigh
H2, PtO2 (Adams' catalyst)Acetic Acid or Ethanol, room temp.9-Aminononan-1-olHigh
LiAlH4Anhydrous ether or THF9-Aminononan-1-olModerate to High
Sn, HClHeat9-Aminononan-1-olModerate to High
Fe, HCl or Acetic AcidHeat9-Aminononan-1-olModerate to High

This table presents common reagents and conditions for the reduction of nitroalkanes to primary amines. The specific yields for this compound may vary depending on the exact reaction conditions.

Nef Reaction for Carboxylic Acid Derivative Formation from Nitroalcohols

The Nef reaction is a classic method for converting a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.orgyoutube.com In the case of this compound, a primary nitroalkane, the Nef reaction would be expected to yield an aldehyde. The reaction typically proceeds by first forming a nitronate salt by treating the nitroalkane with a base. wikipedia.orgorganic-chemistry.org This salt is then hydrolyzed under strongly acidic conditions (pH < 1) to furnish the carbonyl compound and nitrous oxide. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the nitronate to form a nitronic acid, which then undergoes further protonation and subsequent attack by water. wikipedia.org The resulting intermediate eliminates hyponitrous acid, which decomposes to nitrous oxide, to give the final carbonyl product. wikipedia.org It is crucial to maintain a low pH to avoid the formation of side products like oximes. organic-chemistry.orgalfa-chemistry.com

Various modified procedures for the Nef reaction have been developed, including oxidative methods using reagents like potassium permanganate (B83412) (KMnO4) or ozone, and reductive methods employing reagents like titanium(III) chloride. youtube.com

Reaction Type Reagents Intermediate Product
Classic Nef Reaction1. Base (e.g., NaOH) 2. Strong Acid (e.g., H2SO4)Nitronate saltAldehyde
Oxidative Nef ReactionKMnO4, Oxone, or O3Nitronate saltCarboxylic Acid
Reductive Nef ReactionTiCl3ImineAldehyde (after hydrolysis)

This table outlines the general conditions and products for different variations of the Nef reaction as applied to primary nitroalkanes.

For primary nitroalkanes, under even stronger acidic conditions, the Meyer reaction can occur, leading to the formation of a carboxylic acid. mdpi.com This reaction proceeds through a similar N,N-bis(hydroxy)iminium cation intermediate as the Nef reaction. mdpi.com

Radical Reactions Involving Nitroalkane Moieties

The nitro group of nitroalkanes can participate in radical reactions. For instance, in the Victor Meyer reaction, the sodium salt of a nitroalkane reacts with an alkyl halide. While this is typically a nucleophilic substitution, radical pathways can be involved under certain conditions.

Another significant radical reaction is the denitration of nitroalkanes, often mediated by a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as tributyltin hydride (Bu3SnH). This process replaces the nitro group with a hydrogen atom.

Reactions at the Hydroxyl Functional Group

The primary hydroxyl group of this compound can undergo a variety of common alcohol reactions, including oxidation, esterification, and etherification.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To obtain the corresponding aldehyde, 9-nitro-nonanal, a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in a non-aqueous solvent like dichloromethane (B109758) (CH2Cl2) is typically used. Over-oxidation to the carboxylic acid is minimized under these anhydrous conditions.

For the synthesis of the carboxylic acid, 9-nitro-nonanoic acid, stronger oxidizing agents are employed. Common reagents for this transformation include potassium permanganate (KMnO4) in a basic solution, chromic acid (generated in situ from CrO3 and H2SO4, known as the Jones reagent), or sodium dichromate (Na2Cr2O7) in aqueous sulfuric acid.

Oxidizing Agent Solvent Product
Pyridinium chlorochromate (PCC)Dichloromethane (CH2Cl2)9-nitro-nonanal
Pyridinium dichromate (PDC)Dichloromethane (CH2Cl2)9-nitro-nonanal
Potassium permanganate (KMnO4)Basic aqueous solution9-nitro-nonanoic acid
Chromic acid (Jones reagent)Acetone9-nitro-nonanoic acid
Sodium dichromate (Na2Cr2O7)Aqueous H2SO49-nitro-nonanoic acid

This table summarizes common oxidizing agents and the expected products from the oxidation of the primary alcohol in this compound.

Esterification and Etherification of the Hydroxyl Moiety

Esterification:

This compound can react with carboxylic acids or their derivatives (such as acid chlorides or acid anhydrides) to form esters. byjus.com The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This is a reversible reaction, and to drive it towards the product, the water formed is often removed, or an excess of one of the reactants is used. chemguide.co.ukyoutube.com

For example, the reaction of this compound with acetic acid would yield 9-nitrononyl acetate.

Etherification:

The hydroxyl group of this compound can also be converted into an ether. The Williamson ether synthesis is a widely used method for this transformation. This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the ether.

For instance, treating this compound with sodium hydride followed by the addition of methyl iodide would produce 1-methoxy-9-nitrononane.

Reaction Reagents Product Type
Fischer EsterificationCarboxylic acid, H+ catalystEster
Acylation with Acid ChlorideAcid chloride, pyridineEster
Acylation with Acid AnhydrideAcid anhydride, H+ or base catalystEster
Williamson Ether Synthesis1. Strong base (e.g., NaH) 2. Alkyl halideEther

This table provides an overview of common esterification and etherification reactions applicable to this compound.

Modifications of the Alkyl Chain in this compound Derivatives

The saturated nine-carbon backbone of this compound is generally unreactive under mild conditions. However, through strategic functionalization, typically involving one of the terminal groups, the alkyl chain can be rendered susceptible to a variety of transformations. These modifications can include the introduction of unsaturation, chain extension, cyclization, and the incorporation of additional functional groups.

Introduction of Unsaturation

One of the most common strategies to activate an alkyl chain is through the introduction of a carbon-carbon double bond. For a derivative of this compound, this can be envisioned through several pathways. For instance, selective halogenation of the alkyl chain, followed by elimination, could yield an unsaturated nitrononanol. A more common approach involves transformations of the existing functional groups. Dehydration of the alcohol group is a standard method for creating alkenes, though in the case of this compound, this would require prior oxidation to a ketone to enable elimination in the desired direction along the chain.

A more plausible route involves the chemistry of the nitro group. The conversion of a nitroalkane to a nitroalkene is a well-established transformation. unibe.chnih.govrsc.org This typically involves the elimination of nitrous acid (HNO₂) from the nitroalkane, a reaction that can be facilitated by a base. The resulting nitroalkene is a versatile intermediate, acting as a Michael acceptor for a wide range of nucleophiles. mdpi-res.com

Radical-Mediated Functionalization

The presence of a nitro group allows for the generation of α-nitroalkyl radicals, which can participate in various carbon-carbon bond-forming reactions. rsc.org Should a double bond be introduced into the alkyl chain of a this compound derivative, it becomes a substrate for radical addition reactions. For example, ω-alkenyl α-nitroalkyl radicals are known to undergo cyclization reactions, forming cyclic nitro compounds. rsc.org This pathway could be used to synthesize cyclic derivatives of this compound, introducing conformational rigidity to the otherwise flexible alkyl chain.

Recent advances in photoredox catalysis have expanded the scope of radical reactions involving nitroalkanes. nih.govrsc.orgchemrxiv.org These methods allow for the difunctionalization of alkenes, where a nitroalkyl group and another functional group are added across the double bond. This strategy could be applied to an unsaturated derivative of this compound to introduce further complexity along the alkyl chain.

Chain Cleavage and Re-functionalization

The bond between the carbon bearing the nitro group and the adjacent carbon can be susceptible to cleavage under certain conditions. The retro-Henry reaction, for example, involves the base-catalyzed cleavage of a β-nitro alcohol into a nitroalkane and a carbonyl compound. tandfonline.com While this compound is not a β-nitro alcohol, related fragmentation reactions can occur. A notable reaction is the Nef reaction, where a primary or secondary nitroalkane is converted into a corresponding aldehyde or ketone upon treatment with a strong base followed by an acid workup. sci-hub.se Applying this to this compound would transform the nitro-substituted terminus into a carbonyl group, yielding 9-oxononan-1-ol. This aldehyde can then serve as a handle for a vast array of subsequent modifications, such as Wittig reactions or reductive aminations, effectively replacing the nitro group with a new functionalized chain.

The following table summarizes potential transformations involving the alkyl chain of this compound derivatives, based on established reactivity of similar functionalized long-chain molecules.

Transformation Type Reaction Reagents/Conditions Potential Product(s) Reference/Analogy
Unsaturation Dehydrohalogenation1. NBS, light; 2. Base (e.g., t-BuOK)Alkenyl nitrononanolStandard organic synthesis
Elimination from Nitro GroupBase, heatNitrononenolAnalogy to nitroalkene synthesis unibe.chnih.govrsc.org
Chain Functionalization Radical Addition to AlkeneRadical initiator, H-donorFunctionalized nitrononanolRadical reactions of alkenes nih.gov
Cyclization of Alkenyl RadicalPhotolysis or initiatorBicyclic nitro-alcoholIntramolecular radical cyclization rsc.org
Chain Cleavage/Modification Nef ReactionStrong base (e.g., NaOEt), then H₃O⁺9-Oxononan-1-olClassic Nef Reaction sci-hub.se
Retro-Henry Type ReactionBase, heatChain-shortened fragmentsRetro-Henry reaction principles tandfonline.com
Terminal Alcohol Modification Halogenation (Appel Reaction)CBr₄, PPh₃9-Nitro-1-bromononaneAppel reaction on alcohols libretexts.org
EsterificationCarboxylic acid, acid catalyst9-Nitrononyl esterFischer esterification gcms.cz

This table presents plausible reactions based on the known chemistry of nitroalkanes and long-chain alcohols. Specific experimental validation for this compound derivatives would be required.

Derivatization via the Hydroxyl Group

While not a direct modification of the carbon chain itself, transformations at the C1 hydroxyl group can be a prelude to chain alterations. The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution. libretexts.orgwiley-vch.de For example, conversion to an alkyl halide like 9-nitro-1-bromononane opens the door to reactions such as the formation of Grignard or organolithium reagents (if the nitro group is protected), which can then be used in carbon-carbon bond-forming reactions to extend or branch the alkyl chain.

Furthermore, the alcohol can undergo esterification with a variety of carboxylic acids, including those bearing other functional groups like alkenes. gcms.cz This would append a reactive moiety to the end of the chain, which could then be used in further modifications, such as polymerization or cross-linking reactions.

Advanced Spectroscopic Characterization Techniques for 9 Nitrononan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. For 9-Nitrononan-1-ol, both ¹H NMR and ¹³C NMR, along with advanced 2D NMR techniques, are crucial for a comprehensive structural assignment.

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule, their chemical environment, and their neighboring protons. For this compound, the following signals are expected:

Hydroxyl Proton (-OH): A singlet, typically appearing in the range of δ 3.5-5.0 ppm, which is highly variable depending on concentration, solvent, and temperature. This signal is often broad and disappears upon addition of D₂O due to proton exchange.

Protons adjacent to the hydroxyl group (-CH₂OH): These two protons (C1) are expected to resonate as a triplet around δ 3.6-3.8 ppm, coupled to the adjacent methylene (B1212753) protons (C2).

Protons adjacent to the nitro group (-CH₂NO₂): The two protons on C9, adjacent to the electron-withdrawing nitro group, are expected to appear as a triplet around δ 3.4-3.5 ppm, coupled to the protons on C8.

Internal Methylene Protons (-CH₂-): The seven methylene groups (C2 through C8) in the aliphatic chain will give rise to complex multiplets in the region of δ 1.2-1.6 ppm. The exact chemical shifts will be influenced by their proximity to the functional groups at either end of the chain. Protons on C2 (adjacent to CH₂OH) might appear slightly downfield compared to those further into the chain.

Table 4.1.1: Expected ¹H NMR Spectroscopic Data for this compound

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration (H)Notes
-OH3.5 - 5.0s1Variable, broad, D₂O exchangeable
-CH₂OH (C1)3.6 - 3.8t2Coupled to C2 protons
-CH₂NO₂ (C9)3.4 - 3.5t2Coupled to C8 protons
Internal -CH₂- (C2-C8)1.2 - 1.6m14Complex multiplets, C2 and C8 may be shifted

¹³C NMR spectroscopy reveals the different carbon environments in the molecule. For this compound, the following characteristic signals are anticipated:

C1 (CH₂OH): The carbon bearing the hydroxyl group is expected to resonate in the range of δ 60-65 ppm, typical for primary alcohols.

C9 (CH₂NO₂): The carbon directly attached to the nitro group is typically found in the range of δ 75-85 ppm for primary nitroalkanes.

Internal Methylene Carbons (C2-C8): The seven methylene carbons will appear in the aliphatic region, generally between δ 20-35 ppm. The chemical shifts of C2 and C8, being closer to the functional groups, may be slightly shifted compared to the more central methylene carbons.

Table 4.1.2: Expected ¹³C NMR Spectroscopic Data for this compound

Carbon TypeExpected Chemical Shift (ppm)Notes
C1 (CH₂OH)60 - 65Primary alcohol carbon
C9 (CH₂NO₂)75 - 85Primary nitroalkane carbon
C2-C8 (CH₂)20 - 35Methylene carbons; C2 and C8 may be shifted

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for confirming the connectivity between protons and between protons and carbons, respectively.

COSY: A COSY spectrum would reveal correlations between adjacent protons. For instance, the triplet signal for C1 protons would show cross-peaks with the multiplet signals of C2 protons, and similarly, the triplet signal for C9 protons would correlate with the multiplet signals of C8 protons. The complex multiplets of the internal methylene groups would also display cross-peaks with their neighboring protons, allowing for the tracing of the entire carbon chain.

HSQC: An HSQC experiment would correlate each proton signal directly with the carbon signal it is attached to. This would confirm the assignment of the CH₂OH protons to C1, the CH₂NO₂ protons to C9, and the internal methylene protons to their respective carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands associated with its hydroxyl and nitro functional groups, as well as the aliphatic chain.

O-H Stretching: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, likely due to hydrogen bonding libretexts.orgmasterorganicchemistry.com.

C-H Stretching (sp³): Absorption bands in the range of 2850-2960 cm⁻¹ are expected from the stretching vibrations of the numerous sp³ hybridized C-H bonds in the saturated nine-carbon chain libretexts.orgyoutube.com.

Nitro Group (NO₂) Stretching: The nitro group typically displays two strong absorption bands: an asymmetric stretching vibration around 1550-1500 cm⁻¹ and a symmetric stretching vibration around 1350-1300 cm⁻¹ mdpi.com.

C-O Stretching: The primary alcohol C-O stretching vibration is usually observed as a medium to strong band in the region of 1050-1150 cm⁻¹ libretexts.orgmdpi.com.

Table 4.2.1: Expected IR Spectroscopic Data for this compound

Functional GroupCharacteristic Wavenumber (cm⁻¹)IntensityNotes
O-H (alcohol)3200-3600 (broad)StrongHydrogen-bonded
C-H (sp³ alkane)2850-2960StrongAlkyl chain stretching
NO₂ (asymmetric stretch)1550-1500StrongNitro group
NO₂ (symmetric stretch)1350-1300StrongNitro group
C-O (primary alcohol)1050-1150MediumAlcohol C-O stretch

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation patterns, which can be used for structural confirmation and identification.

For this compound (C₉H₁₉NO₃), the calculated molecular weight is approximately 189.25 g/mol nih.gov.

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 189, corresponding to the intact molecule with a single positive charge.

Fragmentation Patterns: The molecule can fragment in several ways, yielding characteristic ions:

Dehydration: Loss of a water molecule (18 amu) from the alcohol moiety, resulting in a fragment at m/z 171 ([M-H₂O]⁺).

Loss of the Nitro Group: Cleavage of the C-NO₂ bond can lead to the loss of the nitro group (46 amu), producing a fragment at m/z 143 ([M-NO₂]⁺).

Alpha-Cleavage: Cleavage adjacent to the functional groups is common.

Loss of the hydroxymethyl radical (•CH₂OH, 31 amu) would yield a fragment at m/z 158 ([M-CH₂OH]⁺).

Cleavage of the C8-C9 bond could produce a fragment corresponding to the alcohol end, HO-CH₂⁺, at m/z 31.

Cleavage of the C8-C9 bond could also produce a fragment corresponding to the nitro end, ⁺CH₂NO₂, at m/z 46.

Alkyl Chain Fragmentation: Fragmentation of the long alkyl chain can occur via C-C bond cleavage, typically producing stable carbocations. For example, loss of an ethyl radical (•C₂H₅, 29 amu) from the chain could yield a fragment at m/z 160, or loss of a propyl radical (•C₃H₇, 43 amu) would yield a fragment at m/z 146. More significantly, cleavage of the C8-C9 bond would leave a C8 alkyl cation (C₈H₁₇⁺) at m/z 113.

Table 4.3: Expected Major Fragment Ions for this compound in Electron Ionization Mass Spectrometry

Ion Typem/zDescription
Molecular Ion (M⁺)189[C₉H₁₉NO₃]⁺
[M-H₂O]⁺171Dehydration of the alcohol group
[M-NO₂]⁺143Loss of the nitro group
[M-CH₂OH]⁺158Loss of the hydroxymethyl radical
CH₂OH⁺31Fragment from alpha-cleavage at the alcohol end
CH₂NO₂⁺46Fragment from alpha-cleavage at the nitro end
C₈H₁₇⁺113Fragment from cleavage of the C8-C9 bond, representing the alkyl chain

Compound List

this compound

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the elemental composition of organic molecules by providing highly accurate mass measurements. For this compound, HRMS allows for the precise determination of its molecular weight, thereby validating its molecular formula. The molecular formula of this compound is established as C9H19NO3 nih.govchemspider.com. The calculated monoisotopic mass for this composition is 189.136493 Da nih.govchemspider.com.

Data Table: HRMS Data for this compound

ParameterValueSource/Method
Compound NameThis compound
Molecular FormulaC9H19NO3 nih.govchemspider.com
Calculated Monoisotopic Mass189.136493 Da nih.govchemspider.com (Computed by PubChem)
Experimental HRMS MassNot Found(Specific experimental data not located)

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are fundamental for assessing the purity of synthesized compounds and for separating and quantifying stereoisomers. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile method employed for both routine purity checks and the resolution of complex mixtures, including stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The compound this compound has the chemical structure HO-CH2-(CH2)7-CH2-NO2. In this molecule, the carbon atoms at positions 1 (bearing the hydroxyl group) and 9 (bearing the nitro group) are each bonded to two hydrogen atoms, a carbon atom, and their respective functional group. Neither of these carbons is bonded to four different substituents, rendering this compound an achiral molecule. Consequently, the determination of enantiomeric excess (ee) is not applicable to the parent compound itself.

However, the methodology for determining enantiomeric excess is crucial for chiral molecules. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, quantifying the extent to which one enantiomer is present in greater abundance than the other wikipedia.orglibretexts.orgyoutube.comyoutube.com. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a sample composed entirely of a single enantiomer exhibits an ee of 100%.

Chiral HPLC is the principal technique for separating and quantifying enantiomers. This separation is achieved through the use of chiral stationary phases (CSPs). These specialized phases incorporate chiral selectors, such as derivatized cyclodextrins or cellulose (B213188) derivatives, which interact differentially with the enantiomers of an analyte, forming transient diastereomeric complexes sigmaaldrich.comhplc.eusigmaaldrich.com.

While specific chiral HPLC data for this compound is not available due to its achiral nature, studies on structurally related chiral nitro-alcohols, such as 9-nitrononan-2-ol or other nitro-alcohol derivatives, illustrate the application of this technique. For example, (S)-1-Nitro-nonan-2-ol has been analyzed using a Chiralcel AD column with a mobile phase of n-hexane/isopropanol (IPA) in an 98:2 ratio at a flow rate of 0.8 mL/min, achieving an enantiomeric excess of 99% rsc.org. Another study reported the separation of diastereomers of 1-Nitrononan-2-ol using a Chiralpak OD-H column with a mobile phase of 2-propanol/n-hexane (6:94) at 0.5 mL/min sci-hub.se. Research on various nitro-alcohols frequently employs Chiralpak AD-H and AS-H columns, typically with mobile phases comprising hexane (B92381) mixed with polar modifiers like ethanol (B145695) or isopropanol, at flow rates between 0.5 and 1.0 mL/min rsc.orgcore.ac.uk.

Data Table: Representative Chiral HPLC Conditions and Results for Related Nitro-Alcohols

Compound AnalyzedChiral Stationary Phase (CSP)Mobile Phase (Ratio)Flow Rate (mL/min)DetectionEnantiomeric Excess (ee)Citation(s)
(S)-1-Nitro-nonan-2-olChiralcel ADn-Hexane : IPA (98:2)0.8Not specified99% rsc.org
1-Nitrononan-2-olChiralpak OD-H2-Propanol : n-Hexane (6:94)0.5Not specifiedNot applicable (diastereomers) sci-hub.se
(2R,3R)-2-nitrotetradecan-3-olChiralpak AD-HHexane : Ethanol (93:7)1.0220 nm95% (Syn isomer) core.ac.uk
(3R,4R)-4-nitro-1-phenylpentan-3-olChiralpak AD-HHexane : IPA (95:5)1.0220 nm98% (Syn isomer) core.ac.uk

X-ray Crystallography for Solid-State Structure Determination

No specific published X-ray crystallographic data for this compound was identified in the literature searches conducted. This absence suggests that either suitable single crystals of the compound have not been obtained and analyzed, or such studies have not been widely disseminated.

However, X-ray crystallography would be applicable if this compound were to form stable crystalline solids, or if crystalline derivatives or co-crystals were synthesized. For instance, if a derivative of this compound were prepared that possessed enhanced crystallinity or facilitated crystal packing, X-ray crystallography could confirm its exact molecular geometry and reveal details about intermolecular interactions, such as hydrogen bonding between hydroxyl groups, and the packing arrangement within the crystal lattice. The primary requirement for this technique is the availability of high-quality single crystals.

Computational and Theoretical Investigations of 9 Nitrononan 1 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic distribution, energetic profiles, and reaction pathways of molecules.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful computational approach used to investigate the electronic structure of molecules and predict their reactivity. For nitroalcohols like 9-Nitrononan-1-ol, DFT can be applied to map out reaction mechanisms, identify transition states, and calculate activation energies for various chemical transformations. The nitroaldol (Henry) reaction, which forms β-nitroalcohols from nitroalkanes and aldehydes, has been a subject of extensive DFT study acs.orgrsc.orgresearchgate.netsci-rad.com. These studies often explore different catalytic pathways, including those involving amine-functionalized materials or metal complexes, by calculating the energies of intermediates and transition states. For instance, DFT has been used to compare competing mechanisms in the nitroaldol reaction, providing a baseline for assessing the impact of catalysts on reaction energetics and pathways acs.org. Research has also documented alternative pathways to β-nitroalcohols via nitroalkanide attack on flavin-iminium intermediates, supported by quantum chemical calculations rsc.orgrsc.org. While direct DFT studies on the specific reaction mechanisms involving this compound are not widely published, the methodologies used for simpler nitroalcohols can be extrapolated to understand potential transformations, such as dehydration to nitroalkenes or reactions involving the hydroxyl group.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure and flexibility of a molecule significantly influence its chemical and physical properties. Conformational analysis, often performed using computational methods, aims to identify the most stable spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, with its long alkyl chain, numerous rotatable bonds exist, leading to a multitude of possible conformations.

Computational tools can systematically explore these conformations by rotating around single bonds and optimizing the geometry of each resulting conformer. The goal is to locate energy minima corresponding to stable structures and saddle points representing transition states between them. Techniques like molecular mechanics or quantum chemical methods (e.g., DFT at a lower level of theory for initial scanning) are employed.

While specific published conformational analyses for this compound were not found in the provided search results, general principles of conformational analysis, as demonstrated with molecules like butane (B89635) youtube.com, illustrate the process. A typical output would involve identifying key conformers (e.g., anti, gauche, eclipsed arrangements of functional groups) and their associated potential energies.

Table 1: Illustrative Conformational Energy Profile (Hypothetical for this compound)

Conformer IDDihedral Angle (e.g., C1-C8-C9-N)Relative Energy (kcal/mol)Description (Illustrative)
C1180° (anti)0.0Extended chain, nitro group and hydroxyl group distal
C260° (gauche)1.5Chain bent, potential for intramolecular interactions
C3120° (gauche')1.8Chain bent, alternative gauche conformation
C40° (eclipsed)5.0High energy, sterically hindered arrangement

Note: This table is illustrative, presenting the typical format and types of data generated during conformational analysis. Specific energy values and dominant conformations for this compound would require dedicated computational studies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules in various environments, such as in solution or within biological systems. Molecular dynamics (MD) simulations track the trajectories of atoms in a molecule over time, based on classical mechanics and force fields. This allows for the study of molecular flexibility, conformational changes, diffusion, and intermolecular interactions.

For this compound, MD simulations could reveal how the molecule behaves in different solvents, how the hydroxyl and nitro groups interact with their surroundings, and the degree of flexibility of the aliphatic chain. Such simulations are valuable for understanding solvation effects, predicting physical properties, and exploring binding interactions if the molecule were part of a larger system. While specific MD simulations for this compound were not found, these techniques are broadly applied to understand the behavior of alcohols and nitroalkanes in complex environments.

Quantitative Structure-Activity Relationship (QSAR) and Virtual Screening Methodologies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological or physicochemical activity. By identifying structural features that contribute to a desired property, QSAR models can guide the design of new molecules with improved efficacy or altered characteristics.

For this compound and its analogues, QSAR studies would involve:

Descriptor Generation: Calculating various molecular descriptors (e.g., topological, electronic, physicochemical properties like logP, molar refractivity, partial charges) for a set of related compounds.

Model Development: Using statistical methods (e.g., regression analysis, machine learning) to build a model that relates these descriptors to an observed activity.

Prediction and Design: Applying the developed QSAR model to predict the activity of novel, unsynthesized compounds or to design new analogues with optimized properties.

Virtual screening, often used in conjunction with QSAR, involves computationally evaluating large libraries of compounds to identify potential hits for a specific application. This can include docking simulations, pharmacophore modeling, and similarity searching. Integrated computational approaches, combining QSAR and virtual screening, have proven effective in accelerating the discovery of compounds with desired properties, such as insect repellents plos.org. While no specific QSAR studies for this compound were found, these methodologies are widely applicable for exploring structure-activity relationships within chemical series, potentially for applications ranging from materials science to medicinal chemistry.

Research Applications and Synthetic Utility of 9 Nitrononan 1 Ol in Organic Synthesis

Role as a Precursor for Complex Organic Molecules

The primary value of 9-nitrononan-1-ol in organic synthesis lies in its role as a linear, nine-carbon synthon with orthogonal functionalities. The hydroxyl group can undergo standard transformations such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for substitution reactions. Concurrently, the terminal nitro group is a rich handle for a variety of chemical manipulations.

One of the most powerful transformations of the nitro group is its reduction to a primary amine. This conversion opens up a vast chemical space, transforming the nitroalkane into a long-chain amino alcohol, a key structural motif in many biologically active molecules and specialty materials.

Furthermore, the nitroalkane functionality can participate in carbon-carbon bond-forming reactions. For instance, under basic conditions, the carbon alpha to the nitro group can be deprotonated to form a nitronate anion. This nucleophile can then react with electrophiles, such as aldehydes in the Henry (nitro-aldol) reaction, to extend the carbon chain. wikipedia.orgencyclopedia.pub Subsequently, the resulting β-nitro alcohol can be further manipulated.

Another significant reaction of primary nitro compounds is the Nef reaction, which converts the nitro group into a carbonyl group (an aldehyde in this case) under acidic conditions. commonorganicchemistry.com This transformation allows this compound to be a precursor to 9-hydroxynonanal, a bifunctional molecule with both an alcohol and an aldehyde group, which is a valuable intermediate for cyclization and polymerization reactions.

Table 1: Potential Transformations of the Functional Groups in this compound

Functional GroupReagent/ConditionResulting Functional Group
Primary AlcoholPCC, DMPAldehyde
Primary AlcoholJones Reagent, KMnO4Carboxylic Acid
Primary AlcoholAcyl Chloride, PyridineEster
Primary AlcoholTsCl, Pyridine; then Nu-Substitution Product
Primary NitroH2, Pd/C; or Zn, HClPrimary Amine
Primary Nitro1. Base; 2. H3O+ (Nef Rxn)Aldehyde
Primary Nitro1. Base; 2. Aldehyde (Henry Rxn)β-Nitro Alcohol

Utility in the Synthesis of Specific Compound Classes

The strategic application of the reactions described above enables the use of this compound as a starting material for several important classes of organic compounds.

Amino Alcohols: The most direct application is the reduction of the nitro group to an amine, yielding 9-aminononan-1-ol. This product is a valuable 1,9-amino alcohol, a class of compounds with applications as ligands, in the synthesis of polyamide plastics, and as precursors for biologically active molecules. Further chemical modifications of the amino and hydroxyl groups can lead to a wide array of derivatives. wikipedia.org

Macrolides: Macrolides are macrocyclic lactones, often with antibiotic properties. google.com this compound can serve as a precursor to a linear chain that can be cyclized. For example, oxidation of the alcohol to a carboxylic acid, followed by reduction of the nitro group to an amine and subsequent intramolecular amidation, could produce a macrocyclic lactam. Alternatively, conversion of the nitro group to a carboxylic acid via the Nef reaction followed by hydrolysis and oxidation, and subsequent intramolecular esterification (macrolactonization), could yield a macrolide.

Chiral Building Blocks: While this compound is achiral, it can be used in asymmetric syntheses to generate chiral molecules. For instance, an asymmetric Henry reaction using a chiral catalyst could introduce stereocenters into the molecule. Similarly, enzymatic resolution of the alcohol or subsequent derivatives could provide access to enantiomerically pure building blocks for the synthesis of complex natural products and pharmaceuticals.

Intermediates in Specialty Chemical and Materials Development

The bifunctional nature of this compound makes it a candidate as an intermediate in the development of specialty chemicals and materials. The long aliphatic chain can impart hydrophobicity and flexibility to a larger molecule, while the terminal functional groups provide reactive sites for polymerization or attachment to surfaces.

For example, the conversion of this compound to 9-aminononan-1-ol provides a monomer that can be used in step-growth polymerization to form specialty polyamides or polyurethanes. These polymers could have unique properties due to the long, flexible nine-carbon spacer.

Furthermore, the ability to transform the nitro and alcohol groups into different functionalities allows for the creation of heterobifunctional linkers. These linkers are crucial in fields like drug delivery and bioconjugation, where they are used to connect different molecular entities, such as a drug and a targeting moiety. The nine-carbon chain of this compound offers a specific length for such linker applications.

Environmental Fate and Degradation Pathways of Nitroalcohols: Research Perspectives

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation processes, such as photodegradation and hydrolysis, play a significant role in the transformation and removal of chemical compounds from the environment.

Photodegradation Processes in Aquatic and Atmospheric Environments

Hydrolysis and Other Non-Biological Transformations

Hydrolysis is the chemical breakdown of a compound by reaction with water. Nitroalcohols can exhibit varying degrees of stability in aqueous environments, with some being susceptible to hydrolysis or retro-Henry reactions, particularly under alkaline conditions europa.eumdpi.com. For instance, bronopol, a bromonitroalkane, hydrolyzes rapidly in water, with a half-life of 2.4 hours at 25°C and pH 7, yielding products including 2,2-nitroethanol (B1329411) europa.eu. Another study indicated that a nitroalcohol derivative was unstable in basic and neutral media, converting to benzaldehyde (B42025) via a retro-Henry reaction mdpi.com. Aqueous acids can also induce transformations; for example, 2-nitropropane (B154153) can be hydrolyzed to hydroxamic acid and subsequently to carboxylic acids and hydroxylammonium salts who.int. The stability of 9-NITRONONAN-1-OL in water would depend on factors such as pH and temperature.

Table 1: Hydrolysis Characteristics of Selected Nitroalcohols/Related Compounds

Compound/ClassConditionsHalf-lifeKey Products/ObservationsReference
Bronopol25 °C, pH 72.4 hRapid hydrolysis; forms tris(hydroxymethyl)-nitromethane, glycolic acid, formic acid, methanol, and 2,2-nitroethanol. Rate accelerates with increasing pH. europa.eu
Nitroalcohol 1apH 7 or 9, 18 hNot specifiedUnstable; converts to benzaldehyde via retro-Henry reaction. Stable at pH 5. mdpi.com
2-NitropropaneAqueous acidsNot specifiedHydrolyzes to hydroxamic acid, then carboxylic acids and hydroxylammonium salts. who.int
NitroalcoholsGeneralNot specifiedSusceptible to retro-Henry reaction, especially in basic/neutral media. mdpi.com

Biotic Degradation Pathways

Biotic degradation, primarily mediated by microorganisms, is a crucial process for the removal of organic compounds from the environment.

Microbial Transformation and Biodegradation Potential

Microbial communities possess diverse enzymatic capabilities to transform or degrade various organic compounds, including nitro-containing substances. Research on aliphatic nitrocompounds has demonstrated their susceptibility to microbial metabolism. For instance, studies involving rumen microorganisms have shown that nitroethane (NE), 2-nitroethanol (NEOH), and 2-nitro-1-propanol (B1209518) (NPOH) can be degraded. Nitroethane exhibited the highest disappearance rate, followed by 2-nitroethanol and then 2-nitro-1-propanol mdpi.comresearchgate.net. These microorganisms can cleave the nitro group, releasing nitrite (B80452), which is subsequently metabolized to ammonia (B1221849) mdpi.comcdnsciencepub.com.

Nitroaromatic compounds are also subject to biodegradation, with anaerobic bacteria capable of reducing the nitro group to amines, and fungi extensively degrading or mineralizing these compounds nih.gov. The nitro group itself can be a target for microbial metabolism, leading to the formation of nitrite or ammonium (B1175870) ions, which can serve as nitrogen sources for microbial growth nih.govnih.gov. While specific biodegradation data for this compound is not available, its aliphatic structure suggests it may be amenable to microbial transformation, potentially through pathways similar to other nitroalkanes.

Table 2: Biodegradation of Aliphatic Nitrocompounds by Rumen Microorganisms

CompoundSubstrate TypeDegradation (%) (Average)Disappearance Rate (k, %/h)Nitrite Accumulation (mM)
Nitroethane (NE)HF91-92HigherLower
LF
2-Nitroethanol (NEOH)HF69-79IntermediateHigher
LF
2-Nitro-1-propanol (NPOH)HF56-64LowerIntermediate
LF

*HF: High forage content; LF: Low forage content. Data represents averages from studies on rumen microorganisms mdpi.comresearchgate.net.

Environmental Partitioning and Transport Research

The distribution and movement of chemicals within environmental compartments are governed by their physical and chemical properties, including their tendency to sorb to environmental matrices like soil and sediment.

Sorption to Environmental Matrices (e.g., Soil, Sediment)

Sorption processes significantly influence the environmental fate of organic contaminants by affecting their mobility, bioavailability, and degradation usgs.govecfr.govmdpi.com. Contaminants can sorb to soils and sediments through adsorption onto mineral surfaces or absorption (partitioning) into organic matter usgs.govnih.gov. The organic carbon content of soils and sediments is a primary factor governing the extent of sorption, particularly for hydrophobic compounds usgs.govnih.gov. Carbonaceous materials, such as black carbon, can further enhance sorption, often dominating at low aqueous concentrations nih.gov.

Studies on nitrofurantoin (B1679001), a nitrofuran antibacterial drug, provide some insight into the sorption behavior of nitro-containing compounds. Its sorption coefficients (Kd) in soil samples ranged from 3.634 to 43.06 mL/g, and in sediment samples, from 3.967 to 5.121 mL/g nih.gov. These values indicate variable sorption depending on the matrix properties. While specific sorption data for this compound is not available, its structure, featuring a nine-carbon chain, suggests a degree of lipophilicity that could lead to partitioning into organic matter in soils and sediments. A related compound, 9-bromononan-1-ol, has a reported LogP of 3.39 chemsrc.com, indicating moderate hydrophobicity, which would likely contribute to its sorption potential.

Table 3: Sorption Coefficients (Kd) for Nitrofurantoin in Soil and Sediment

MatrixKd Range (mL/g)
Sediment3.967 - 5.121
Soil3.634 - 43.06

*Kd values are reported from studies on nitrofurantoin sorption to various natural soil and sediment samples nih.gov.

Compound List

this compound

Bronopol

2,2-nitroethanol

2-nitropropane

Nitroethane (NE)

2-Nitroethanol (NEOH)

2-Nitro-1-propanol (NPOH)

Nitrofurantoin

9-bromononan-1-ol

Volatilization and Atmospheric Transport Studies

Specific research detailing the volatilization and atmospheric transport of this compound is not extensively documented in the readily available scientific literature. Consequently, a comprehensive analysis of its behavior in the atmosphere, including detailed research findings or data tables, cannot be presented for this particular compound at this time.

Volatilization Potential

The volatilization of a chemical compound from surfaces into the atmosphere is primarily governed by its vapor pressure and its affinity for water, often quantified by the Henry's Law constant. A higher vapor pressure indicates a greater tendency for a substance to enter the gas phase. The Henry's Law constant describes the partitioning of a compound between the air and water phases; a lower constant suggests a greater tendency to remain in the aqueous phase, while a higher constant indicates a greater tendency to volatilize into the air.

General studies on nitroalcohols suggest that volatilization is considered to be low, based on their Henry's Law constants (Result 3). However, specific experimental data for this compound, such as its precise vapor pressure or Henry's Law constant, are not found in the provided search results. To accurately assess the volatilization potential of this compound, experimental determination of these physical-chemical properties would be essential.

Atmospheric Transport and Persistence

Atmospheric transport refers to the movement of chemical substances through the atmosphere, often over long distances, driven by wind patterns and atmospheric circulation. The extent and duration of a compound's atmospheric transport are closely linked to its persistence in the atmosphere, which is determined by its susceptibility to degradation processes such as photolysis and reactions with atmospheric oxidants, most notably hydroxyl (OH) radicals. Compounds with longer atmospheric lifetimes are more likely to undergo significant long-range transport (Result 15).

Without specific data on the atmospheric reactivity or estimated atmospheric lifetime of this compound, its potential for atmospheric transport cannot be definitively characterized. Understanding the rates of its reactions with OH radicals, ozone, or its photolytic stability would be critical for predicting its atmospheric fate and transport patterns.

Data Table

Due to the absence of specific research findings and experimentally determined physical-chemical properties for this compound related to volatilization and atmospheric transport in the reviewed literature, a data table cannot be generated for this section.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 9-NITRONONAN-1-OL to ensure reproducibility?

  • Methodological Answer : Synthesis should follow protocols emphasizing stoichiometric precision and reaction condition optimization (e.g., temperature, solvent polarity). For characterization, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis for purity validation. Experimental details must include reaction times, purification techniques (e.g., column chromatography), and yields. Avoid redundantly describing known methods; instead, cite prior literature for established protocols .
  • Key Parameters Table :
ParameterTechnique/RequirementPurpose
Structural Analysis1H^{1}\text{H} and 13C^{13}\text{C} NMRConfirm functional groups
Molecular WeightHRMSVerify molecular formula
PurityElemental Analysis, HPLCQuantify impurities (<1%)

Q. What safety protocols are critical when handling 9-NITRONAN-1-OL in laboratory settings?

  • Methodological Answer : Classify hazards using GHS criteria (flammability, acute toxicity) and implement controls:
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Seal containers and store at -20°C to prevent degradation or combustion .
  • Emergency Response : Immediate skin/eye rinsing with water and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Apply iterative validation:

Cross-validate data using complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for crystal structure).

Replicate synthesis under controlled conditions to isolate variables (e.g., solvent purity, reaction time).

Use computational modeling (DFT calculations) to predict NMR shifts and compare with empirical results. Document discrepancies in Supporting Information with error margins .

Q. What experimental designs optimize the stability study of this compound under varying environmental conditions?

  • Methodological Answer : Design accelerated aging studies:
  • Variables : Temperature (25–60°C), humidity (40–80% RH), light exposure (UV/visible).
  • Analysis : Monitor degradation via gas chromatography (GC) for volatile byproducts and mass loss assays. Use Arrhenius modeling to extrapolate shelf life. Ensure compliance with NIH guidelines for environmental simulation .

Q. How should computational models be validated against experimental data for this compound’s reactivity?

  • Methodological Answer :

Parameterization : Calibrate force fields using experimental thermodynamic data (e.g., enthalpy of formation).

Benchmarking : Compare simulated reaction pathways (e.g., nitro-group reduction) with kinetic data from controlled experiments.

Uncertainty Quantification : Report confidence intervals for predictive outcomes in peer-reviewed formats .

Data Reporting and Compliance

Q. What are the best practices for documenting and archiving spectral data to meet journal requirements?

  • Methodological Answer :
  • Main Manuscript : Include representative spectra (NMR, HRMS) with baseline corrections and annotated peaks.
  • Supporting Information : Provide raw spectral files (e.g., .jdx, .mnova) and detailed acquisition parameters (e.g., spectrometer frequency, solvent suppression). Reference datasets using persistent identifiers (DOIs) for public repositories .

Q. How to address over-constrained experimental conditions in multi-step syntheses of this compound analogs?

  • Methodological Answer : Apply constraint relaxation strategies:
  • Stepwise Optimization : Prioritize critical steps (e.g., nitro-group introduction) using Design of Experiments (DoE).
  • Sensitivity Analysis : Identify tolerance thresholds for variables (e.g., pH, catalyst loading) via Monte Carlo simulations .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.